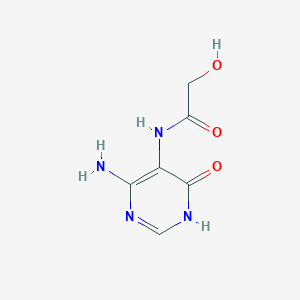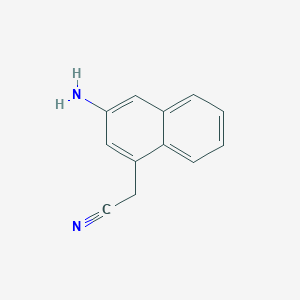
2-ethoxy-1H-indene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-etoxi-1H-indeno-3-carbonitrilo es un compuesto orgánico que pertenece a la clase de derivados del indeno. Los derivados del indeno son conocidos por sus diversas propiedades biológicas y químicas, lo que los hace significativos en varios campos de investigación e industria.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-etoxi-1H-indeno-3-carbonitrilo normalmente implica la reacción de 2-etoxi-1H-indeno con una fuente de nitrilo adecuada bajo condiciones específicas. Un método común implica el uso de una base como el carbonato de potasio en un solvente como la dimetilformamida (DMF) a temperaturas elevadas. La reacción procede a través de una sustitución nucleofílica, lo que da como resultado la formación del producto deseado.
Métodos de producción industrial
La producción industrial de 2-etoxi-1H-indeno-3-carbonitrilo puede implicar rutas sintéticas similares pero a mayor escala. El proceso se optimizaría para obtener mayores rendimientos y rentabilidad, utilizando a menudo reactores de flujo continuo y sistemas automatizados para garantizar una calidad y eficiencia constantes.
Análisis De Reacciones Químicas
Tipos de reacciones
2-etoxi-1H-indeno-3-carbonitrilo experimenta diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar para formar cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo nitrilo en aminas primarias.
Sustitución: El compuesto puede experimentar reacciones de sustitución electrófila y nucleófila, particularmente en el anillo del indeno.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el gas hidrógeno (H2) en presencia de un catalizador como el paladio sobre carbono (Pd/C).
Sustitución: Se emplean reactivos como los halógenos (por ejemplo, bromo) o los nucleófilos (por ejemplo, aminas) en condiciones apropiadas.
Principales productos formados
Oxidación: Formación de cetonas o ácidos carboxílicos.
Reducción: Formación de aminas primarias.
Sustitución: Formación de diversos derivados del indeno sustituidos.
Aplicaciones Científicas De Investigación
2-etoxi-1H-indeno-3-carbonitrilo tiene varias aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora por su posible uso en el desarrollo de fármacos debido a su estructura química única.
Industria: Se utiliza en la producción de productos químicos y materiales especializados.
Mecanismo De Acción
El mecanismo de acción del 2-etoxi-1H-indeno-3-carbonitrilo implica su interacción con objetivos moleculares específicos. El grupo nitrilo puede participar en enlaces de hidrógeno y otras interacciones con moléculas biológicas, influyendo en varias vías bioquímicas. La estructura del anillo del indeno permite interacciones π-π con residuos aromáticos en proteínas, lo que podría afectar su función.
Comparación Con Compuestos Similares
2-etoxi-1H-indeno-3-carbonitrilo se puede comparar con otros derivados del indeno, como:
1H-indeno-3-carbonitrilo: Carece del grupo etoxi, lo que puede afectar su reactividad y actividad biológica.
2-metoxi-1H-indeno-3-carbonitrilo: Estructura similar pero con un grupo metoxi en lugar de un grupo etoxi, lo que lleva a diferentes propiedades químicas.
Ácido 2-etoxi-1H-indeno-3-carboxílico: Contiene un grupo ácido carboxílico en lugar de un grupo nitrilo, lo que da como resultado una reactividad y aplicaciones diferentes.
La presencia del grupo etoxi en 2-etoxi-1H-indeno-3-carbonitrilo lo hace único, lo que podría mejorar su solubilidad y reactividad en comparación con sus análogos.
Propiedades
Fórmula molecular |
C12H11NO |
|---|---|
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
2-ethoxy-3H-indene-1-carbonitrile |
InChI |
InChI=1S/C12H11NO/c1-2-14-12-7-9-5-3-4-6-10(9)11(12)8-13/h3-6H,2,7H2,1H3 |
Clave InChI |
BKRUVHWFYDADOR-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C2=CC=CC=C2C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



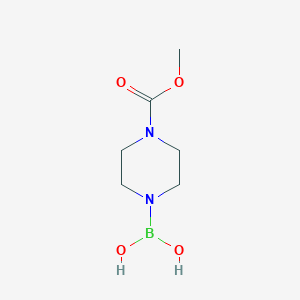
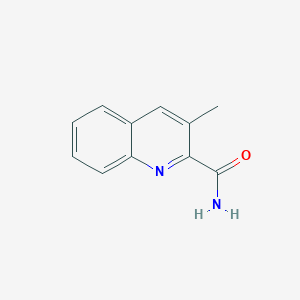
![3-[Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B11908104.png)
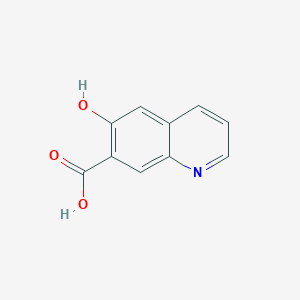


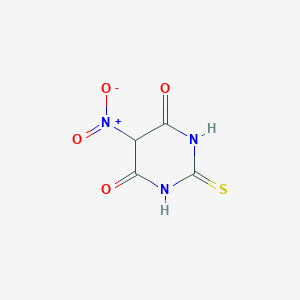


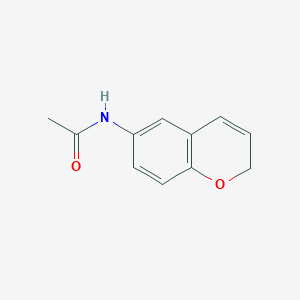
![2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11908132.png)
